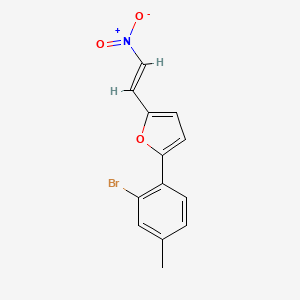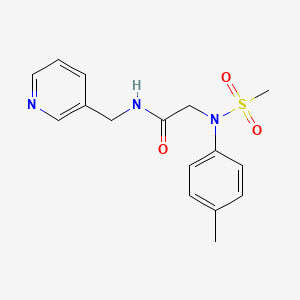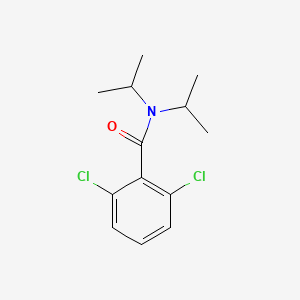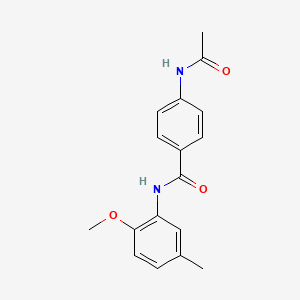![molecular formula C12H15N3O2S2 B5887539 isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbamate derivative of thiadiazole and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been suggested that it acts by inhibiting enzymes involved in various metabolic pathways. For example, it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for memory and learning. It has also been found to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of many diseases. Moreover, it has been found to improve cognitive function and memory, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is its low toxicity. It has been found to be relatively safe in animal studies, which makes it a potential candidate for further studies. Moreover, it has been found to have good solubility in water, which makes it easy to administer in lab experiments. However, one of the limitations of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is its low stability, which makes it difficult to store for long periods of time.
Direcciones Futuras
There are several future directions for the study of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Moreover, further studies are needed to understand the mechanism of action of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate and its potential applications in various fields.
Métodos De Síntesis
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using different methods. One of the methods involves the reaction of isobutyl isocyanate with 5-(2-thienylmethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base. Another method involves the reaction of 5-(2-thienylmethyl)-1,3,4-thiadiazole-2-thiol with ethyl chloroformate followed by the reaction with isobutylamine.
Aplicaciones Científicas De Investigación
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Moreover, isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2-methylpropyl N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-8(2)7-17-12(16)13-11-15-14-10(19-11)6-9-4-3-5-18-9/h3-5,8H,6-7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRUBIQSXFWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)

![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)